3,7,8,3',4'-Pentahydroxyflavone
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Overview
Description
It is known for its yellow crystalline appearance and is practically insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide . Quercetin is renowned for its strong antioxidant properties, which enable it to scavenge free radicals and protect cells from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
This pathway includes enzymes such as phenylalanine ammonia-lyase, cinnamate-4-hydroxylase, and 4-coumaroyl-CoA-ligase .
Industrial Production Methods
Industrial production of quercetin often involves extraction from plant sources such as capers, red onions, and kale . The extraction process includes the use of solvents like ethanol under reflux conditions, followed by purification using techniques such as column chromatography and gel chromatography .
Chemical Reactions Analysis
Types of Reactions
3,7,8,3’,4’-Pentahydroxyflavone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles, often under acidic conditions.
Major Products
The major products formed from these reactions include various quercetin derivatives such as quercetin 4’,5-diphosphate, quercetin 3’,4’,3,5,7-pentaphosphate, and quercetin 5’-sulfonic acid .
Scientific Research Applications
3,7,8,3’,4’-Pentahydroxyflavone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,7,8,3’,4’-Pentahydroxyflavone involves its interaction with multiple molecular targets and pathways:
Antioxidant Activity: Quercetin scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Properties: Quercetin induces apoptosis and inhibits cancer cell proliferation through various signaling pathways, including NF-κB and Wnt/β-catenin.
Comparison with Similar Compounds
3,7,8,3’,4’-Pentahydroxyflavone can be compared with other similar flavonoids:
Hypolaetin (3’,4’,5,7,8-pentahydroxyflavone): Similar in structure but differs in the position of hydroxyl groups.
Tricetin (5,7,3’,4’,5’-pentahydroxyflavone): Another pentahydroxyflavone with different hydroxylation patterns.
Morin (3,5,7,2’,4’-pentahydroxyflavone): Exhibits similar antioxidant and anti-inflammatory properties but has a different hydroxylation pattern.
Properties
Molecular Formula |
C15H10O7 |
---|---|
Molecular Weight |
302.23 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7,8-trihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O7/c16-8-3-1-6(5-10(8)18)14-13(21)11(19)7-2-4-9(17)12(20)15(7)22-14/h1-5,16-18,20-21H |
InChI Key |
RHTZDFORBKRGQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O)O |
Origin of Product |
United States |
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